4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol

Description

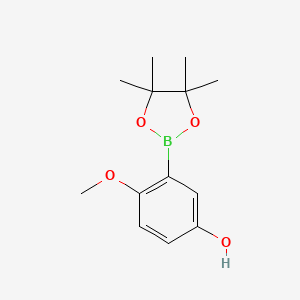

Molecular Formula: C₁₃H₁₉BO₄ Average Mass: 250.103 g/mol CAS Number: 1562342-07-7 Structure: Features a methoxy group (-OCH₃) at position 3 and a pinacol-protected boronate ester at position 4 on the phenol ring (Figure 1). This arrangement balances electronic effects (electron-donating methoxy) and steric accessibility, making it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions .

Properties

IUPAC Name |

4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BO4/c1-12(2)13(3,4)18-14(17-12)10-8-9(15)6-7-11(10)16-5/h6-8,15H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDZLZTVEUNWIGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol typically involves the borylation of a phenol derivative. One common method is the reaction of 4-methoxyphenol with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the overall yield .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol undergoes various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form phenols or other oxygen-containing compounds.

Reduction: The compound can be reduced to form boronic acids or alcohols.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenols, while reduction can produce boronic acids or alcohols .

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions

The compound is widely used in Suzuki-Miyaura cross-coupling reactions. In these reactions, aryl or vinyl boronic acids react with organic halides to form biaryl compounds. The presence of the dioxaborolane moiety enhances the reactivity and stability of the boron species during the coupling process .

Synthesis of Pharmaceuticals

Due to its ability to form stable complexes with various substrates, this compound is employed in the synthesis of pharmaceutical intermediates. It facilitates the formation of complex organic molecules that are precursors for active pharmaceutical ingredients (APIs) .

Medicinal Chemistry

Drug Development

The compound's structural features make it a valuable building block in the development of new drugs. It has been investigated for its potential anti-cancer properties by modifying its structure to enhance biological activity against specific cancer cell lines .

Targeted Drug Delivery

Research has indicated that boron-containing compounds can improve drug delivery systems by enhancing solubility and bioavailability. This compound can be conjugated with various targeting ligands to create targeted therapies that deliver drugs specifically to diseased tissues .

Material Science

Polymer Chemistry

In material science, 4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is utilized in the synthesis of novel polymers. Its incorporation into polymer chains can improve mechanical properties and thermal stability. For instance, it has been used in the development of copolymers based on benzothiadiazole and electron-rich arene units .

Optoelectronic Devices

The compound's electronic properties make it suitable for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to act as a charge transport material enhances device efficiency and performance .

Case Studies

Mechanism of Action

The mechanism by which 4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol exerts its effects involves the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The boronic ester group reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base, leading to the formation of new carbon-carbon bonds. This process is facilitated by the activation of the boronic ester and the halide, which undergo oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Isomers

4-Methoxy-2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenol

- CAS : 937591-48-5

- Molecular Formula : C₁₃H₁₉BO₄

- Key Difference : Boronate ester at position 2 and methoxy at position 3.

- Impact : Steric hindrance between the ortho-substituents reduces reactivity in coupling reactions compared to the target compound .

3-Methoxy-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenol

- CAS : 906008-22-8

- Molecular Formula : C₁₃H₁₉BO₄

- Key Difference : Boronate ester at position 5 and methoxy at position 3 (meta relationship).

Substituent Type Variants

2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenol

- CAS : 269409-97-4

- Molecular Formula : C₁₂H₁₇BO₃

- Key Difference : Lacks the methoxy group; boronate at position 2.

- Impact : Simpler structure with lower molecular weight (220.07 g/mol) but reduced electron-donating capacity, limiting use in electron-sensitive reactions .

2,3-Dichloro-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenol

- CAS : 1612184-06-1

- Molecular Formula : C₁₂H₁₅BCl₂O₃

- Key Difference : Two chlorine substituents at positions 2 and 3.

- Impact: Electron-withdrawing Cl groups increase phenol acidity (pKa ≈ 7.23) and alter boronate reactivity in coupling reactions .

3-Methyl-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenol

Functionalized Derivatives

4-(((4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Oxy)Methyl)Phenol

- Key Feature : Boronate ester linked via an oxymethyl group.

- Impact : Enhanced solubility in polar solvents due to the ether linkage, beneficial for pharmaceutical applications .

2-Methoxy-4-((2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenylamino)Methyl)Phenol

Comparative Analysis Table

Biological Activity

4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity based on available research findings, including case studies and relevant data tables.

Chemical Structure and Properties

The molecular formula for this compound is CHBO. Its structure features a methoxy group and a dioxaborolane moiety that may contribute to its biological properties.

Structural Information

| Property | Value |

|---|---|

| Molecular Formula | CHBO |

| Molecular Weight | 251.14491 g/mol |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)O)OC |

| InChI Key | RDZLZTVEUNWIGI-UHFFFAOYSA-N |

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:

- Inhibition of Cell Proliferation : Compounds in the same class have shown IC values as low as 0.126 μM against cancer cell lines such as MDA-MB-231 (triple-negative breast cancer), demonstrating potent inhibitory effects on cell proliferation .

- Selectivity : The selectivity index for these compounds often indicates a higher toxicity against cancer cells compared to normal cells. For example, one compound displayed a 19-fold lesser effect on non-cancerous MCF10A cells compared to its effect on MDA-MB-231 cells .

The mechanism by which these compounds exert their biological effects often involves:

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit matrix metalloproteinases (MMPs), which are crucial in cancer metastasis. This inhibition can reduce the invasive potential of cancer cells .

- Induction of Apoptosis : Some studies suggest that these compounds can induce apoptosis in cancer cells through caspase activation pathways .

Study on Antiviral Activity

A recent study highlighted the antiviral properties of related compounds against influenza virus strains. The compound exhibited a significant reduction in viral load in infected mice models, indicating potential therapeutic applications .

Toxicity and Safety Profiles

A subacute toxicity study conducted on healthy mice revealed that the compound had a favorable safety profile at high doses (40 mg/kg), with no significant adverse effects observed during the treatment period .

Q & A

Q. What are the common synthetic routes for preparing 4-Methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, and what critical parameters influence yield and purity?

Methodological Answer: The synthesis typically involves borylation of a halogenated or hydroxylated precursor. A general procedure adapted from related boronate esters (e.g., ) includes:

Alkylation/Borylation : React 3-hydroxy-4-methoxyphenyl derivatives with bis(pinacolato)diboron (B₂Pin₂) using a palladium catalyst (e.g., Pd(dppf)Cl₂) in anhydrous THF or dioxane under inert atmosphere.

Critical Parameters :

- Base Selection : Cesium carbonate (Cs₂CO₃) enhances nucleophilic substitution in THF ().

- Temperature : Reflux conditions (~80°C) ensure complete conversion.

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization to isolate the product.

- Purity Challenges : Commercial sources may lack analytical validation (), necessitating in-house NMR (¹H/¹³C) and HRMS verification ().

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can researchers resolve conflicting spectral data?

Methodological Answer:

- ¹H/¹³C NMR : Identify methoxy (δ ~3.8 ppm) and aromatic protons (δ 6.5–7.5 ppm). The boron-bound pinacol group shows characteristic peaks for methyl groups (δ ~1.3 ppm) ().

- HRMS : Confirm molecular formula (e.g., C₁₃H₁₉BO₄, [M+H]⁺ = 251.1352) ().

- FT-IR : Detect B-O (∼1350 cm⁻¹) and phenolic O-H (∼3200 cm⁻¹) stretches.

- Contradiction Resolution : If supplier data is unreliable (), cross-validate with X-ray crystallography (if crystals are obtainable) or 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals.

Advanced Research Questions

Q. How can researchers leverage the boronate ester moiety in this compound for targeted drug delivery systems, particularly in ROS-rich environments?

Methodological Answer: The boronate ester undergoes H₂O₂-mediated cleavage ( ), enabling ROS-responsive drug release:

Conjugation Strategy : Link the phenol group to therapeutic agents (e.g., proteins, small molecules) via carbonate or ester bonds ().

In Vitro/In Vivo Validation :

- Measure drug release kinetics using fluorescence assays or HPLC under H₂O₂ exposure.

- Compare cytotoxicity in cancer cells (high ROS) vs. healthy cells (low ROS) to assess specificity.

Q. What strategies mitigate challenges in Suzuki-Miyaura cross-coupling reactions when using this compound as a boronic ester, especially regarding steric hindrance and reaction optimization?

Methodological Answer:

- Steric Hindrance : Use bulky ligands (e.g., SPhos, XPhos) to stabilize the palladium catalyst.

- Solvent/Base Optimization : Employ mixed solvents (THF/H₂O) with K₂CO₃ or Cs₂CO₃ for improved solubility ().

- Microwave Assistance : Reduce reaction time (10–30 min) and enhance yields in sterically hindered systems.

Q. How do structural modifications at the methoxy or phenol groups affect the compound’s reactivity and application in materials science?

Methodological Answer:

- Methoxy Group : Electron-donating effects enhance electrophilic substitution at the para position. Replace with electron-withdrawing groups (e.g., -NO₂) to alter electronic properties for optoelectronic materials ().

- Phenol Group : Protect as a methyl ether for stability during coupling reactions; deprotect post-synthesis for further functionalization (e.g., polymer grafting).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.